molecular formula C17H14ClN3O B5697318 4-(anilinomethylene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

4-(anilinomethylene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B5697318
M. Wt: 311.8 g/mol
InChI Key: JLERMGJHOKULIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(anilinomethylene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as ACMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. ACMP is a pyrazolone derivative that has been synthesized through various methods and has shown promising results in different scientific studies.

Mechanism of Action

The mechanism of action of ACMP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent suppression of prostaglandin synthesis. Additionally, ACMP has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ACMP has been shown to exert significant effects on various biochemical and physiological processes. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and cytokines, in animal models. Additionally, ACMP has been shown to possess analgesic and antipyretic effects, which may be attributed to its ability to inhibit COX-2. Furthermore, ACMP has been shown to possess antioxidant properties, which may have therapeutic implications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

ACMP has several advantages for lab experiments, including its relatively simple synthesis, high purity, and potential applications in various scientific fields. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for the study of ACMP. One potential direction is the investigation of its potential applications in the treatment of inflammatory and oxidative stress-related diseases, such as arthritis and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the synthesis of novel derivatives of ACMP may lead to the development of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of ACMP has been accomplished through several methods, including the reaction of 4-chloroacetophenone with aniline and ethyl acetoacetate, followed by a cyclization reaction. Another method involves the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by the reaction with aniline and ethyl acetoacetate. These methods have been optimized to obtain high yields of ACMP with high purity.

Scientific Research Applications

ACMP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, ACMP has been shown to possess antioxidant properties, which may have therapeutic implications in the treatment of oxidative stress-related diseases.

properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-4-(phenyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-12-16(11-19-14-5-3-2-4-6-14)17(22)21(20-12)15-9-7-13(18)8-10-15/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLERMGJHOKULIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(anilinomethylene)-2-(4-chlorophenyl)-5-methyl-pyrazol-3-one

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